3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl
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Overview
Description
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Propan-1-amine Group: The chlorinated indole is reacted with a suitable amine, such as propan-1-amine, under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with growth-promoting effects.
Uniqueness
3-(4,6-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is unique due to its specific chlorination pattern and the presence of the propan-1-amine group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research .
Biological Activity
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
The compound's molecular formula is C11H12Cl2N, with a molecular weight of approximately 243.13 g/mol. It features a unique chlorination pattern at the 4 and 6 positions of the indole ring, contributing to its distinct biological properties.
Property | Value |
---|---|
Molecular Formula | C11H12Cl2N |
Molecular Weight | 243.13 g/mol |
IUPAC Name | 3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine dihydrochloride |
InChI Key | QOWUISQKGDPEMC-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride typically involves several steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.
- Chlorination : The indole core is chlorinated using agents like thionyl chloride.
- Attachment of Propan-1-amine : The chlorinated indole reacts with propan-1-amine under basic conditions.
- Formation of Dihydrochloride Salt : The final step involves treatment with hydrochloric acid to form the dihydrochloride salt .
The biological activity of this compound primarily stems from its interaction with various molecular targets within cells. It is believed to modulate enzyme activities that are crucial for cellular processes, including:
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells.
- Antiviral and Antimicrobial Properties : The compound has shown potential in inhibiting viral replication and bacterial growth .
Anticancer Activity
Research has indicated that 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : It has been tested against strains such as MRSA, showing MIC values as low as 0.98 μg/mL, highlighting its potential as an effective antimicrobial agent .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Study :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C11H14Cl4N2 |
---|---|
Molecular Weight |
316.0 g/mol |
IUPAC Name |
3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9(13)11-7(2-1-3-14)6-15-10(11)5-8;;/h4-6,15H,1-3,14H2;2*1H |
InChI Key |
QOWUISQKGDPEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCCN)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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